ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. This reaction leads to the formation of the desired pyrrolopyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolopyridine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the ethyl ester group.
2-methyl-1H-pyrrolo[2,3-b]pyridine: Another derivative with a methyl group at the 2-position instead of the carboxylate ester.
Uniqueness
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity. This functional group can be modified to create a variety of derivatives with potentially enhanced properties .
Biological Activity
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 17288-32-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.20 g/mol
- Structure : The compound features a pyrrole ring fused with a pyridine moiety, characteristic of many biologically active nitrogen heterocycles.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. A comparative analysis showed that related compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria.
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
This compound | 12.5 | Staphylococcus aureus |
Ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 6.25 | Escherichia coli |
These findings suggest that modifications in the structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development in antibacterial therapies .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines. For instance, a study on the inhibition of CAMKK2 (a kinase involved in cancer metabolism) revealed that derivatives of pyrrole compounds could effectively reduce cell proliferation in prostate and breast cancer models.
Cell Line | IC50 (nM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 50 | Induction of apoptosis |
MCF7 (breast cancer) | 30 | Cell cycle arrest |
The effectiveness of this compound in these assays indicates its potential as a lead compound for developing new anticancer agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Kinase Inhibition : The compound acts as an inhibitor of CAMKK2, which plays a critical role in metabolic regulation and cancer cell survival.
- DNA Interaction : Some studies suggest that pyrrole derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes.
Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various pyrrole derivatives against clinical isolates. This compound was among the compounds tested, showing significant activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications to enhance potency and reduce resistance .
Research on Anticancer Effects
In another research project focused on breast cancer treatment, this compound was tested alongside other known chemotherapeutics. The results indicated that this compound not only inhibited tumor growth but also enhanced the efficacy of existing drugs when used in combination therapy .
Properties
IUPAC Name |
ethyl 1-methylpyrrolo[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-8-5-4-6-12-10(8)13(9)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCKAUPXLITUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632692 | |
Record name | Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172648-34-9 | |
Record name | Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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